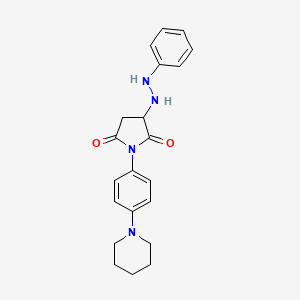
4,7-Dichloro-5-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-5-fluoroquinazoline is 217.03 . The InChI code is 1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichloro-5-fluoroquinazoline include a molecular weight of 217.03 , and a melting point of 117-118 . The compound is stored at a temperature of 4 .Aplicaciones Científicas De Investigación
Endothelin Receptor Targeting
4,7-Dichloro-5-fluoroquinazoline has been found in the product catalog of MedChemExpress (MCE) under the target category of Endothelin Receptor . Endothelin receptors are a type of G protein-coupled receptors which are involved in various physiological processes, including the regulation of blood pressure and cell proliferation. Therefore, 4,7-Dichloro-5-fluoroquinazoline could potentially be used in research related to these physiological processes.
Histone Methyltransferase Targeting
4,7-Dichloro-5-fluoroquinazoline is also listed under the target category of Histone Methyltransferase in the MCE product catalog . Histone methyltransferases are enzymes that play a crucial role in the regulation of gene expression. Therefore, 4,7-Dichloro-5-fluoroquinazoline could potentially be used in epigenetic research or in the development of drugs targeting cancer and other diseases where gene expression is disrupted.
Protease Activated Receptor (PAR) Targeting
In addition to its varied cellular effects of thrombin, PAR-1 has also been shown to coordinate with PAR-4 and regulate thrombin-induced hepatocellular carcinoma harboring thrombin formation within the tumor environment classified as 'coagulation type’ . This suggests that 4,7-Dichloro-5-fluoroquinazoline could potentially be used in cancer research, particularly in studies related to hepatocellular carcinoma.
Propiedades
IUPAC Name |
4,7-dichloro-5-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAHGHOZVDBZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-5-fluoroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


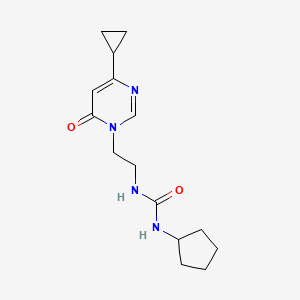
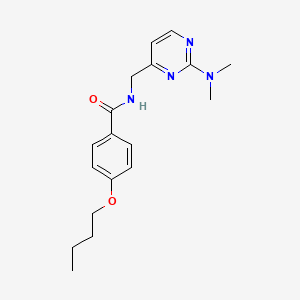
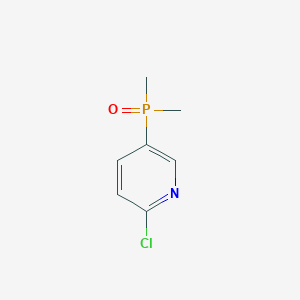
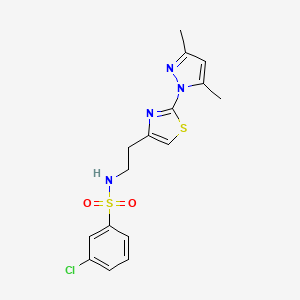
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)
![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)
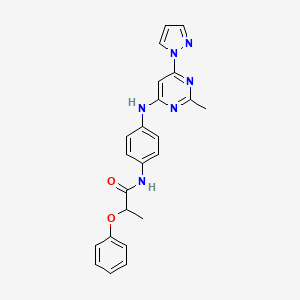
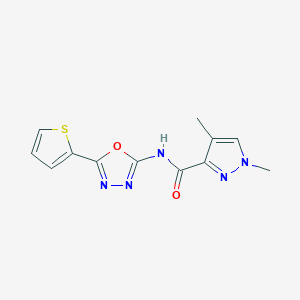
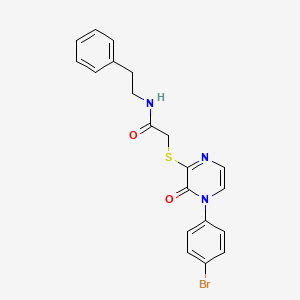
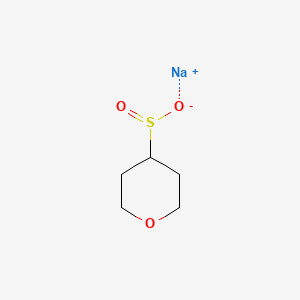
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)
